molecular formula C22H21NO5 B12307006 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B12307006
M. Wt: 379.4 g/mol
InChI Key: USVJPYZNQMRIQS-UHFFFAOYSA-N
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Description

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:

    Formation of the Fmoc group: The fluorenylmethoxycarbonyl chloride is reacted with an amino acid or peptide in the presence of a base such as sodium carbonate or triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the hexahydro-2H-furo[3,2-b]pyrrole ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Deprotection: The primary product is the free amino acid or peptide.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid primarily involves the protection and deprotection of amino groups in peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-1-methyl-1H-pyrrole-2-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hexahydro-2H-furo[3,2-b]pyrrole ring structure, which provides additional stability and rigidity compared to other Fmoc-protected compounds. This structural feature can enhance the efficiency of peptide synthesis and improve the overall yield of the desired product.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)

InChI Key

USVJPYZNQMRIQS-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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